![molecular formula C21H20N4O6S B2367846 ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-80-4](/img/structure/B2367846.png)
ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , an enzyme that plays a key role in Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . Another example is the synthesis of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid .Molecular Structure Analysis
The structure of similar compounds has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . In addition, molecular modeling studies have been performed to identify the possible interactions between neprilysin and synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of a related compound involved desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR . For instance, the 1H NMR of related compounds showed a singlet at δ ppm 3.74 corresponding to the three protons of the OCH3 group present in the compounds .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Pyrido[4′,3′4,5]Thieno[2,3-d]pyrimidines and Related Fused Thiazolo Derivatives
: A study conducted by Ahmed (2003) discusses the synthesis of various compounds related to the ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate family. This includes the synthesis of ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates (Ahmed, 2003).
Phosphine-Catalyzed Synthesis : Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed [4 + 2] annulation process, involving compounds structurally similar to ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. This process yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Synthesis of Selenolo[2,3-b]pyridine Derivatives : Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, which relates to the chemical structure of interest. This study focused on the antioxidant activities of these synthesized compounds (Zaki et al., 2017).
Cyclization and Synthesis of Thieno[3,4-d]pyrimidines : Ryndina et al. (2002) studied the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate, which is closely related to the compound , with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Antitumor Activity of Thienopyridine Derivatives : Kadah (2016) explored the synthesis of new thienopyridine and pyridothienopyrimidine derivatives, which have structural similarities with the compound . This research included an evaluation of their antitumor activity (Kadah, 2016).
Synthesis and Photophysical Properties : Ershov et al. (2019) conducted a study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, closely related to the chemical compound of interest. This study examined the spectral-fluorescent properties of these compounds (Ershov et al., 2019).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to exhibit diverse chemical reactivity . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate . .
Future Directions
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-2-31-21(30)24-8-7-13-14(9-24)32-18(16(13)17(22)27)23-15(26)10-25-19(28)11-5-3-4-6-12(11)20(25)29/h3-6H,2,7-10H2,1H3,(H2,22,27)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLMUEDBQHHSER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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